molecular formula C21H22O11 B13030976 Eriodictyol-6-glucoside

Eriodictyol-6-glucoside

Cat. No.: B13030976
M. Wt: 450.4 g/mol
InChI Key: FNJRUYGFVNGXTL-JVVVWQBKSA-N
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Description

Eriodictyol-6-glucoside is a flavonoid glycoside, specifically a derivative of eriodictyol, which is a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various medicinal plants, citrus fruits, and vegetables. It has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol-6-glucoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to eriodictyol. This reaction is often carried out in aqueous media at mild temperatures to preserve the integrity of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. This method involves optimizing the biosynthetic pathway of naringenin, an upstream intermediate, and subsequently converting it to eriodictyol through the expression of specific genes .

Chemical Reactions Analysis

Types of Reactions: Eriodictyol-6-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to a hydroxyl group.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Acylation or alkylation reagents can be used under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

    Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.

    Medicine: Eriodictyol-6-glucoside has shown promise in protecting against oxidative stress and inflammation, making it a potential candidate for developing therapeutic agents for neurodegenerative diseases and other inflammatory conditions.

    Industry: It is used in the food and nutraceutical industries for its health-promoting properties

Mechanism of Action

The mechanism of action of eriodictyol-6-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Eriodictyol-6-glucoside can be compared with other similar flavonoid glycosides, such as:

  • Eriodictyol-7-O-glucoside
  • Hesperetin 7-O-glucoside
  • Eriocitrin
  • Neoeriocitrin
  • Hesperidin

Uniqueness: this compound is unique due to its specific glycosylation at the 6-position, which may influence its solubility, stability, and biological activity compared to other glycosides .

Biological Activity

Eriodictyol-6-glucoside (E6G) is a flavonoid glycoside derived from eriodictyol, which is prevalent in various plants, particularly citrus fruits and herbal medicines. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. This article provides a comprehensive overview of the biological activity of E6G, supported by research findings and case studies.

Chemical Structure and Synthesis

E6G is characterized by the presence of a glucose moiety linked to eriodictyol. The synthesis of E6G typically involves enzymatic glycosylation, where glycosyltransferases facilitate the transfer of glucose to eriodictyol under mild conditions to preserve its structure. Industrial production can also occur through microbial synthesis using engineered strains of Corynebacterium glutamicum.

The biological activities of E6G are mediated through various mechanisms:

  • Antioxidant Activity : E6G exhibits significant antioxidant properties by scavenging free radicals and enhancing the expression of antioxidant enzymes via the Nrf2/HO-1 signaling pathway .
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines through modulation of the NF-κB pathway, thereby reducing inflammation in various models .
  • Neuroprotective Mechanisms : E6G protects neuronal cells from oxidative stress-induced apoptosis by activating survival pathways such as Nrf2/ARE. It has shown potential in ameliorating cognitive deficits in models of Alzheimer’s disease by inhibiting amyloid-beta aggregation and tau phosphorylation .

Pharmacological Properties

E6G has been studied for its wide range of pharmacological effects:

Activity Description References
Antioxidant Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Reduces levels of IL-6 and TNF-α in activated macrophages.
Neuroprotective Ameliorates cognitive deficits in AD models; inhibits neurotoxicity induced by Aβ oligomers.
Cardioprotective Protects against oxidative stress in cardiac tissues; enhances lipid metabolism.
Hepatoprotective Inhibits liver injury and oxidative stress; regulates lipid metabolism in liver cells.
Hypoglycemic Improves insulin sensitivity and glucose uptake through cAMP/PKA signaling pathways.

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    A study demonstrated that E6G significantly improved cognitive deficits in APP/PS1 transgenic mice, a model for Alzheimer's disease. The compound inhibited amyloid-beta aggregation and tau hyperphosphorylation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Cardiovascular Protection :
    In an experiment with Wistar rats subjected to myocardial infarction, oral administration of E6G improved oxidative status and reduced lipid peroxidation, highlighting its cardioprotective capabilities .
  • Diabetes Management :
    E6G was shown to enhance insulin production and improve glucose tolerance in diabetic rodent models, indicating its potential use in managing diabetes .

Properties

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1

InChI Key

FNJRUYGFVNGXTL-JVVVWQBKSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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